ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate
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Overview
Description
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate typically involves the reaction of a triazine derivative with a decanoic acid ester. One common method involves the alkylation of a triazine derivative with a decanoic acid ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent such as dioxane or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of herbicides and pesticides, leveraging its biological activity to target specific pests.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound can bind to the active site of enzymes, such as cholinesterase, and inhibit their activity. This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate can be compared with other triazine derivatives, such as:
Ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate: Similar in structure but with a shorter alkyl chain, which may affect its biological activity and solubility.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a fused triazole-thiadiazine ring system and exhibit a range of biological activities, including anticancer and antimicrobial properties.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: Known for their antihypertensive and antidiabetic activities, these compounds have a different core structure but share some pharmacological properties with triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the decanoate ester, which can influence its solubility, stability, and biological activity.
Properties
CAS No. |
87202-58-2 |
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Molecular Formula |
C15H25N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate |
InChI |
InChI=1S/C15H25N3O4S/c1-3-5-6-7-8-9-10-11(14(20)22-4-2)23-13-12(19)16-15(21)18-17-13/h11H,3-10H2,1-2H3,(H2,16,18,19,21) |
InChI Key |
HFAXYWDXLCVREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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